N-ACETYL-D-METHIONINE
N-ACETYL-D-METHIONINE
N-acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine. It is a D-methionine derivative, a N-acetyl-D-amino acid and a N-acetylmethionine. It is a conjugate acid of a N-acetyl-D-methionine(1-). It is an enantiomer of a N-acetyl-L-methionine.
Brand Name:
Vulcanchem
CAS No.:
1109-92-8
VCID:
VC0074173
InChI:
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
SMILES:
CC(=O)NC(CCSC)C(=O)O
Molecular Formula:
C7H13NO3S
Molecular Weight:
191.25 g/mol
N-ACETYL-D-METHIONINE
CAS No.: 1109-92-8
Main Products
VCID: VC0074173
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol
CAS No. | 1109-92-8 |
---|---|
Product Name | N-ACETYL-D-METHIONINE |
Molecular Formula | C7H13NO3S |
Molecular Weight | 191.25 g/mol |
IUPAC Name | (2R)-2-acetamido-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
Standard InChIKey | XUYPXLNMDZIRQH-ZCFIWIBFSA-N |
Isomeric SMILES | CC(=O)N[C@H](CCSC)C(=O)O |
SMILES | CC(=O)NC(CCSC)C(=O)O |
Canonical SMILES | CC(=O)NC(CCSC)C(=O)O |
Description | N-acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine. It is a D-methionine derivative, a N-acetyl-D-amino acid and a N-acetylmethionine. It is a conjugate acid of a N-acetyl-D-methionine(1-). It is an enantiomer of a N-acetyl-L-methionine. |
PubChem Compound | 6991987 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume